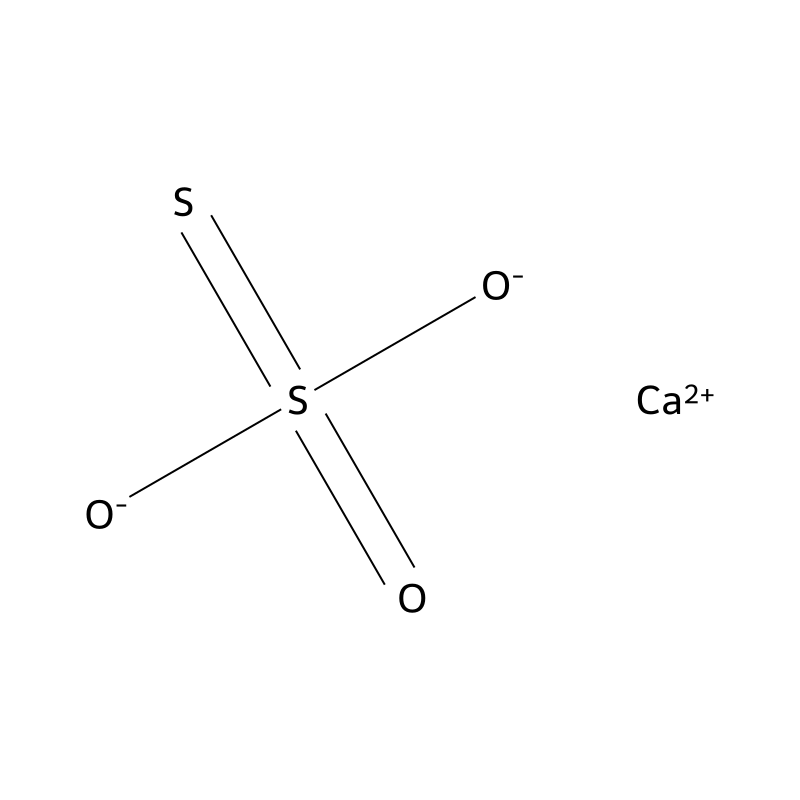

Calcium thiosulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Calciphylaxis Treatment

Calcium thiosulfate is being investigated for its potential in treating calciphylaxis, a rare and life-threatening condition characterized by the deposition of calcium in the skin, blood vessels, and other tissues. It is thought to work by chelating, or binding to, calcium ions, preventing their further deposition and potentially dissolving existing ones. While some studies suggest potential benefits, further research with larger, controlled trials is needed to establish its efficacy and safety in this context [].

Other Potential Applications

Research is ongoing to explore the use of calcium thiosulfate in other medical areas, including:

- Dystrophic calcinosis cutis: This is a rare skin condition characterized by calcium deposits. Early research suggests that intralesional injections of sodium thiosulfate, a related compound, may be beneficial, but larger studies are needed [].

- Cyanide poisoning: Calcium thiosulfate can be used as part of the treatment for cyanide poisoning by acting as a sulfur donor, which helps the body convert cyanide into a less toxic compound [].

Applications in Environmental Research

Heavy Metal Remediation

Calcium thiosulfate is being studied for its potential to remediate soil and water contaminated with heavy metals such as lead, mercury, and arsenic. It is thought to work by forming complexes with these metals, making them less mobile and bioavailable [].

Calcium thiosulfate is an inorganic compound with the chemical formula and a molecular weight of approximately 152.21 g/mol. It appears as a white crystalline solid or a colorless solution, exhibiting solubility in water at about 50.2 g/100 ml at 20°C. Calcium thiosulfate can exist in different forms, including a hexahydrate () and an anhydrate. It is produced through various

- Oxidation: It can be oxidized to produce tetrathionate and sulfate ions:

- Reduction: As a reducing agent, it can reduce oxidizing agents like hypochlorite:

- Substitution Reactions: Calcium thiosulfate reacts with acids to produce sulfur dioxide and various sulfur compounds:

These reactions highlight its versatility in both organic and inorganic chemistry contexts .

Calcium thiosulfate exhibits notable biological activities, particularly in its role as a calcium chelator. It has been shown to inhibit vascular calcification, which is significant for individuals with end-stage renal disease. Studies indicate that it can prevent calcification in injured vascular tissues without affecting uninjured ones, suggesting a selective action that could be beneficial in therapeutic contexts . Additionally, its effects on calcium metabolism are linked to its ability to alter the solubility of calcium phosphate, thereby influencing calcification processes .

Calcium thiosulfate can be synthesized through several methods:

- Reaction of Calcium Sulfite with Sulfur:

- Reaction of Calcium Hydroxide with Sulfur Dioxide and Sulfur:

- Metathesis Reaction: A high-purity form can be prepared by reacting ammonium thiosulfate with calcium hydroxide or calcium oxide .

These methods allow for both laboratory-scale synthesis and industrial production, often involving controlled conditions to minimize byproducts.

Calcium thiosulfate has diverse applications across various fields:

- Agriculture: Used as a fertilizer and "liquid lime" to improve soil quality.

- Environmental Science: Acts as a dechlorinating agent in water treatment processes.

- Chemical Industry: Employed in photographic processes, cement formulations, and as a stabilizer for precious metals.

- Pharmaceuticals: Investigated for its potential therapeutic effects in inhibiting vascular calcification .

Research into the interactions of calcium thiosulfate reveals its complex biochemical behavior. It has been observed that it interacts weakly with calcium ions, resulting in minor decreases in ionized calcium concentration under specific conditions. Despite this weak interaction, it effectively inhibits vascular calcification without reversing existing calcifications . This suggests that while it alters calcium dynamics, its primary action may involve other mechanisms beyond simple ion interactions.

Calcium thiosulfate shares similarities with other thiosulfates but is unique in its specific applications and properties. Here are some comparable compounds:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Sodium thiosulfate | Na₂S₂O₃ | Commonly used as a reducing agent and in photography. |

| Ammonium thiosulfate | (NH₄)₂S₂O₃ | Utilized primarily as a fertilizer; less soluble than calcium thiosulfate. |

| Potassium thiosulfate | K₂S₂O₃ | Often used in agriculture; more soluble than calcium thiosulfate. |

Calcium thiosulfate stands out due to its dual role as both a fertilizer and an agent for dechlorination, along with its unique ability to inhibit vascular calcification . Its diverse applications across agriculture, environmental science, and potential medical uses highlight its importance among similar compounds.

Physical Description

UNII

Other CAS

Wikipedia

Methods of Manufacturing

Has been prepared from calcium sulfite and sulfur at 30-40 °C, or from boiling lime and sulfur in the presence of sulfur dioxide...alternatively, a concn solution of sodium thiosulfate is reacted with calcium chloride...concn solutions of calcium thiosulfate are prepared from ammonium thiosulfate and lime

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing

Utilities

Thiosulfuric acid (H2S2O3), calcium salt (1:1): ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

INDUSTRIAL EFFLUENTS FROM METALLURGICAL PLANTS CONTAIN RESIDUAL CONCN OF NONFERROUS METALS. DISSOLVED SULFUR IN MILK OF LIME SOLN, CONTAINING CALCIUM POLYSULFATE 80 & CALCIUM THIOSULFATE 20%, IS USED AS THE PRECIPITATING AGENT.

Calcium thiosulfate is not produced commercially in the USA

Analytic Laboratory Methods

AOAC Method 920.199, Calcium in Water-Gravimetric Method. GRAV, detection limit not reported /Calcium/

APHA Method 3111, Metals by Flame Atomic Absorption Spectrometry. FLAA, detection limit 0.20 mg/L /Calcium/

APHA Method 3120, Metals by Plasma Emmission Spectroscopy. ICP, detection limit 10 ug/L /Calcium/

For more Analytic Laboratory Methods (Complete) data for CALCIUM THIOSULFATE (13 total), please visit the HSDB record page.

Storage Conditions

Stability Shelf Life

SPONTANEOUSLY DECOMPOSES @ 43-49 °C /HEXAHYDRATE/